molecular formula C8H8O B14635193 4-Ethylidenecyclohexa-2,5-dien-1-one CAS No. 55182-47-3

4-Ethylidenecyclohexa-2,5-dien-1-one

Cat. No.: B14635193
CAS No.: 55182-47-3
M. Wt: 120.15 g/mol
InChI Key: GVFJQVRHNHVGGD-UHFFFAOYSA-N
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Description

4-Ethylidenecyclohexa-2,5-dien-1-one is an organic compound characterized by a six-membered ring with alternating double bonds and an ethylidene group attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylidenecyclohexa-2,5-dien-1-one typically involves the reaction of cyclohexanone with ethylidene derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the formation of the ethylidene group on the cyclohexanone ring. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. Catalysts such as palladium or nickel may be employed to enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: 4-Ethylidenecyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the double bonds into single bonds, forming cyclohexanone derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in carbon tetrachloride.

Major Products:

    Oxidation: Formation of cyclohexanone or carboxylic acids.

    Reduction: Formation of cyclohexanone derivatives.

    Substitution: Formation of halogenated cyclohexadienones.

Scientific Research Applications

4-Ethylidenecyclohexa-2,5-dien-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Ethylidenecyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The exact pathways and targets depend on the specific application and the nature of the biological system involved.

Comparison with Similar Compounds

    2,6-Di-tert-butyl-4-ethylidenecyclohexa-2,5-dien-1-one: Similar structure but with tert-butyl groups, leading to different reactivity and applications.

    4-Methoxybenzylidenecyclohexa-2,5-dien-1-one:

Uniqueness: 4-Ethylidenecyclohexa-2,5-dien-1-one is unique due to its specific ethylidene substitution, which imparts distinct reactivity and potential applications compared to its analogs. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.

Properties

CAS No.

55182-47-3

Molecular Formula

C8H8O

Molecular Weight

120.15 g/mol

IUPAC Name

4-ethylidenecyclohexa-2,5-dien-1-one

InChI

InChI=1S/C8H8O/c1-2-7-3-5-8(9)6-4-7/h2-6H,1H3

InChI Key

GVFJQVRHNHVGGD-UHFFFAOYSA-N

Canonical SMILES

CC=C1C=CC(=O)C=C1

Origin of Product

United States

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